molecular formula C11H13F2NO2 B2664589 N-(4,4-difluorocyclohexyl)furan-3-carboxamide CAS No. 2034290-01-0

N-(4,4-difluorocyclohexyl)furan-3-carboxamide

Cat. No. B2664589
CAS RN: 2034290-01-0
M. Wt: 229.227
InChI Key: SQLUQZSVOOCYDI-UHFFFAOYSA-N
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Description

“N-(4,4-difluorocyclohexyl)furan-3-carboxamide” is a chemical compound with the molecular formula C11H13F2NO2 . It is listed in various chemical databases and supplier lists .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4,4-difluorocyclohexyl)furan-3-carboxamide” can be found in various chemical databases .

Scientific Research Applications

Anticancer Activity

N-(4,4-difluorocyclohexyl)furan-3-carboxamide has demonstrated potential as an anticancer agent. Its mechanism of action may involve inhibiting tumor growth or interfering with cancer cell signaling pathways. Researchers are actively investigating its efficacy against specific cancer types, such as breast, lung, or colon cancer. Further studies are needed to elucidate its precise mode of action and optimize its therapeutic potential .

Heterocyclic Structure Construction

The presence of various functional groups in N-(4,4-difluorocyclohexyl)furan-3-carboxamide makes it promising for constructing polynuclear heterocyclic structures. Researchers explore its potential in designing novel compounds with diverse biological activities .

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c12-11(13)4-1-9(2-5-11)14-10(15)8-3-6-16-7-8/h3,6-7,9H,1-2,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLUQZSVOOCYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=COC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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